molecular formula C10H13NO B6242529 3-cyclopropyl-5-methoxyaniline CAS No. 2743634-16-2

3-cyclopropyl-5-methoxyaniline

Cat. No.: B6242529
CAS No.: 2743634-16-2
M. Wt: 163.22 g/mol
InChI Key: SDIRKIXZEMNULK-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-methoxyaniline is an organic compound with a cyclopropyl group attached to the third carbon and a methoxy group attached to the fifth carbon of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-methoxyaniline can be achieved through several methods. One common approach involves the cyclopropanation of aniline derivatives followed by methoxylation. For instance, starting with 3-cyclopropylaniline, the methoxy group can be introduced using methanol in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by methoxylation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-cyclopropyl-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-4-methoxyaniline
  • 3-cyclopropyl-6-methoxyaniline
  • 3-cyclopropyl-5-ethoxyaniline

Uniqueness

3-cyclopropyl-5-methoxyaniline is unique due to the specific positioning of the cyclopropyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

2743634-16-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyl-5-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3,11H2,1H3

InChI Key

SDIRKIXZEMNULK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2CC2

Purity

95

Origin of Product

United States

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